Asn-Glu - 20917-58-2

Asn-Glu

Catalog Number: EVT-3387493
CAS Number: 20917-58-2
Molecular Formula: C9H15N3O6
Molecular Weight: 261.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asn-Glu is a dipeptide formed from L-asparagine and L-glutamic acid residues. It has a role as a metabolite.
Classification

Asn-Glu is classified as a dipeptide, which is a type of peptide formed from two amino acids linked by a peptide bond. It falls under the broader category of amino acid derivatives, which includes all compounds derived from amino acids through various biochemical processes.

Synthesis Analysis

Methods

The synthesis of Asn-Glu can be achieved through several methods, including enzymatic synthesis and chemical synthesis. One notable method involves the use of asparagine synthetase, an enzyme that catalyzes the conversion of aspartate and glutamine into asparagine and glutamate in an ATP-dependent reaction. This process is crucial for maintaining amino acid levels in cells under stress conditions, such as amino acid deprivation or endoplasmic reticulum stress .

Technical Details

In laboratory settings, Asn-Glu can be synthesized using solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of peptides by sequentially adding protected amino acids to a solid support. The reaction conditions can be optimized to achieve high yields and purity of the final product .

Molecular Structure Analysis

Structure

Asn-Glu has a molecular formula of C6H10N2O5C_6H_{10}N_2O_5 and a molecular weight of approximately 174.16 g/mol. The structure features a backbone typical of peptides, with the side chains of asparagine (an amide group) and glutamate (a carboxylic acid group) influencing its properties.

Data

Chemical Reactions Analysis

Reactions

Asn-Glu participates in various biochemical reactions, primarily through hydrolysis or deamidation processes. Under physiological conditions, it can be hydrolyzed into its constituent amino acids by peptidases. Additionally, deamidation can convert the amide side chains into negatively charged carboxylates, affecting its charge properties and biological activity .

Technical Details

The enzymatic hydrolysis of Asn-Glu can be catalyzed by specific peptidases that recognize dipeptide substrates. The reaction typically occurs at physiological pH and temperature, leading to the release of free asparagine and glutamate.

Mechanism of Action

Asn-Glu functions primarily through its constituent amino acids. Glutamate acts as an excitatory neurotransmitter in the central nervous system, while asparagine plays roles in nitrogen metabolism and protein synthesis. The mechanism involves binding to specific receptors on neuronal cells, leading to excitatory postsynaptic potentials that facilitate synaptic transmission .

Physical and Chemical Properties Analysis

Physical Properties

Asn-Glu is generally soluble in water due to its polar nature but exhibits limited solubility in organic solvents. Its melting point and stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

Asn-Glu is sensitive to changes in pH, with its charge state influenced by the ionization of its side chains. At physiological pH (around 7.4), it exists predominantly in its zwitterionic form, where the carboxyl group is deprotonated (negatively charged), while the amide group remains neutral.

Applications

Asn-Glu has several scientific applications:

  • Biochemical Research: It serves as a model compound for studying peptide interactions and enzyme kinetics.
  • Pharmaceuticals: Due to its role in neurotransmission, Asn-Glu or its derivatives may have potential therapeutic applications in treating neurological disorders.
  • Nutritional Science: As an important component of proteins, it contributes to dietary amino acid profiles essential for human health.
Enzymatic Roles of Asn-Glu Motifs in Protein Function

Catalytic Mechanisms Involving Asn-Glu Residues in DNA Polymerases

The Asn-Glu motif is a critical catalytic element in DNA polymerases, particularly within the highly conserved palm subdomain. This subdomain houses three aspartic acid residues (D190, D192, D256 in human DNA polymerase β) that coordinate two magnesium ions essential for nucleotidyl transferase activity. The adjacent Glu residue (Glu295 in E. coli DNA polymerase I) positions catalytic metal ions and stabilizes the transition state during phosphodiester bond formation [1] [8]. Structural analyses reveal that the Asn residue (Asn279 in Pol β) forms hydrogen bonds with the incoming dNTP’s 3′-OH group, ensuring proper substrate alignment. Meanwhile, the Glu residue (Glu295 in Pol I) acts as a catalytic base, deprotonating the primer-terminal 3′-OH to facilitate nucleophilic attack on the α-phosphate of the dNTP [1] [5].

Mutagenesis studies demonstrate that Glu→Ala substitutions in this motif reduce catalytic efficiency (kcat) by >10,000-fold in Pol β, while Asn→Ala mutations impair nucleotide binding affinity by disrupting hydrogen-bonding networks. Pre-steady-state kinetics reveal that the Glu residue accelerates the chemical step of nucleotide incorporation by >100-fold compared to mutant enzymes, confirming its role in transition-state stabilization [1] [2]. The precise spatial arrangement of the Asn-Glu pair within the O-helix (residues 663–671 in Taq polymerase) creates a microenvironment that optimizes electrostatic interactions with the triphosphate moiety, lowering the energy barrier for catalysis [3].

Table 1: Functional Consequences of Asn/Glu Mutations in DNA Polymerases

PolymeraseResidueMutationEffect on CatalysisFidelity Change
Pol β (Human)Glu295Glu→Ala>10,000-fold ↓ kcatNot measured
Taq PolAsn666Asn→Glu3-fold ↓ processivity2–8-fold ↓ fidelity
Klenow FragmentGlu710Glu→AlaAltered dNTP binding5-fold ↓ fidelity
Pol λGlu529Glu→AlaComplete activity lossNot applicable

Mutagenesis Studies on O-Helix Regions: Impact of Asn→Glu Substitutions on Enzyme Fidelity

The O-helix in DNA polymerases contains the evolutionarily conserved Asn-Glu-Pro (NEP) sequence (e.g., Asn666-Glu667-Pro668 in Taq polymerase). Site-directed mutagenesis of Asn666 to Glu disrupts the hydrogen-bonding capacity of this residue, altering substrate discrimination. Kinetic analyses of Asn666Glu Taq polymerase reveal a 4-fold reduction in fidelity compared to wild-type, with increased misincorporation rates for G:T and A:C mismatches [3] [7]. This mutation also decreases processivity by 3-fold due to impaired dNTP binding affinity (Kd increased from 18 μM to 53 μM for correct dCTP incorporation) [3].

Structural studies indicate that the Asn666 side chain normally forms a hydrogen bond with the template base, ensuring proper base stacking. Substitution with Glu introduces a negatively charged carboxylate group that repels the triphosphate moiety of incoming nucleotides, explaining the observed reduction in nucleotide binding efficiency [3]. In Klenow fragment, analogous mutations at Glu710 (conserved in the O-helix) reduce fidelity 5-fold by weakening interactions with the nascent base pair. This residue participates in a hydrogen-bonding network with Arg754 and the minor groove of the DNA substrate, a network disrupted by Glu→Ala substitution [10].

Table 2: Functional Impact of O-Helix Mutations on DNA Polymerase Fidelity

MutationEnzymeMisinsertion Rate IncreaseStructural Consequence
Asn666→GluTaq polymerase2–8-fold (template-dependent)Disrupted dNTP binding pocket
Glu710→AlaKlenow fragment5-foldLoss of minor groove interaction
Arg682→AlaKlenow fragment4-foldImpaired dNTP positioning
Tyr766→AlaKlenow fragment6-foldDisrupted base stacking

Comparative Analysis of Asn/Glu Active-Site Residues in Glycosidase Family 20 Enzymes

In glycoside hydrolase family 20 (GH20) enzymes, the Asn-Glu dyad is indispensable for substrate-assisted catalysis. Structural and mutagenesis studies of human β-hexosaminidase B and bacterial SacteLam55A (from Streptomyces sp.) reveal a conserved catalytic mechanism where Glu355 (human β subunit numbering) acts as the proton donor, while Asn354 positions the acetamido group of the substrate (N-acetylglucosamine) for nucleophilic attack [4] [6] [9]. Glu→Gln substitutions reduce kcat by 5,000-fold in β-hexosaminidase B, confirming Glu’s role as the catalytic acid [4].

The Asn residue is equally critical: Asn→Ala mutants of endoglycoceramidase completely abolish enzymatic activity by disrupting the oxazolinium ion intermediate stabilization. Structural analyses of SacteLam55A complexed with laminarihexaose (PDB: 4X1H) show that Glu502 (equivalent to Glu355 in human enzymes) forms a hydrogen bond with the glycosidic oxygen, while Asn423 positions the C2 acetamido group via water-mediated hydrogen bonding [9]. This configuration allows the substrate’s carbonyl oxygen to perform nucleophilic attack on the anomeric carbon, a hallmark of substrate-assisted catalysis in GH20 enzymes.

The Asn-Glu-Pro (NEP) motif is universally conserved in GH20 exo-β-1,3-glucanases. Mutations in this motif (e.g., Glu→Asp in endoglycoceramidase) reduce activity >1,000-fold due to suboptimal proton transfer efficiency. The Pro residue maintains the rigid backbone conformation required for precise positioning of the catalytic Glu [6].

Table 3: Conserved Asn/Glu Residues in Glycoside Hydrolase Family 20 Enzymes

EnzymeOrganismCatalytic GluFunctionally Linked AsnRole in Catalysis
β-Hexosaminidase BHomo sapiensGlu355Asp354Proton donation; transition state stabilization
SacteLam55AStreptomyces sp.Glu502Asn423Proton donation; substrate positioning
EndoglycoceramidaseRhodococcus sp.Glu118Asn117Proton donation; oxazolinium stabilization
PcLam55AP. chrysosporiumGlu663Asn432Proton donation; nucleophile activation

Compound Index

  • DNA polymerase β
  • Klenow fragment
  • Taq DNA polymerase
  • β-Hexosaminidase B
  • SacteLam55A
  • Endoglycoceramidase

Properties

CAS Number

20917-58-2

Product Name

Asn-Glu

IUPAC Name

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanedioic acid

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1

InChI Key

IIFDPDVJAHQFSR-WHFBIAKZSA-N

SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N

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